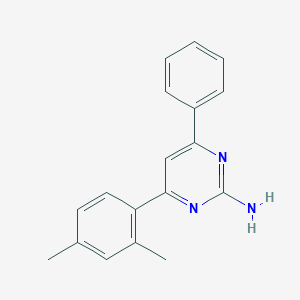
4-(2,4-Dimethylphenyl)-6-phenylpyrimidin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
This would involve detailing the chemical reactions used to synthesize the compound, including the starting materials, reaction conditions, and the yield of the product .Molecular Structure Analysis
This would involve using techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry to determine the three-dimensional structure of the molecule .Chemical Reactions Analysis
This would involve studying the chemical reactions that the compound can undergo, including its reactivity and the conditions required for these reactions .Physical And Chemical Properties Analysis
This would involve measuring properties such as the compound’s melting point, boiling point, solubility, and stability .Wissenschaftliche Forschungsanwendungen
Neurotoxicity Studies
4-(2,4-Dimethylphenyl)-6-phenylpyrimidin-2-amine: and its metabolites have been identified as potent neurotoxicants. Research has been conducted to assess the cytotoxicity of these compounds using MTT and PC assays in HepG2 cells . These studies are crucial for understanding the impact of these substances on the nervous system and for the development of safety guidelines for their handling and use.
Environmental Impact Assessment
The compound’s metabolites, such as N-(2,4-dimethylphenyl) formamide (2,4-DMF) and 2,4-dimethylaniline (2,4-DMA) , have been studied for their environmental impact, particularly in relation to bee health and the quality of honey . This research is vital for the agricultural sector and for maintaining the health of pollinator populations.
Pharmaceutical Intermediates
4-(2,4-Dimethylphenyl)-6-phenylpyrimidin-2-amine: is used as an intermediate in pharmaceutical manufacturing. Its derivatives play a role in the synthesis of various drugs, highlighting its importance in medicinal chemistry .
Organic Synthesis
This compound finds extensive use as a solvent and reagent in organic synthesis. It is involved in the creation of complex molecules and the development of new synthetic pathways, which is fundamental for advancing chemical research .
Polymer Synthesis
It is also an essential component in the synthesis of polymers like poly(methyl methacrylate) (PMMA) , poly(vinyl chloride) (PVC) , and poly(ethylene terephthalate) (PET) . These polymers have a wide range of applications, from construction materials to packaging.
Computational Toxicology
The compound and its metabolites have been the subject of computational toxicology methods to predict their behavior and interactions with biological systems. This includes assessing their ability to cross the blood-brain barrier and their potential toxicity in the central and peripheral nervous systems . Such studies are essential for drug design and safety evaluation.
Wirkmechanismus
Target of Action
Similar compounds such as pyrazolo pyrimidine derivatives have been reported to inhibitCyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is often targeted in cancer treatments .
Mode of Action
Based on the structural similarity to other pyrimidine derivatives, it can be hypothesized that it may interact with its targets (like cdk2) and inhibit their function, leading to changes in cell cycle progression .
Biochemical Pathways
If it indeed targets cdk2, it would affect the cell cycle regulation pathway, leading to downstream effects such as cell cycle arrest .
Result of Action
If it acts similarly to other cdk2 inhibitors, it could lead to cell cycle arrest, potentially inducing apoptosis in cancer cells .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-(2,4-dimethylphenyl)-6-phenylpyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3/c1-12-8-9-15(13(2)10-12)17-11-16(20-18(19)21-17)14-6-4-3-5-7-14/h3-11H,1-2H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXJJQFPBXZDCMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NC(=NC(=C2)C3=CC=CC=C3)N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,4-Dimethylphenyl)-6-phenylpyrimidin-2-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














